Cas no 497107-08-1 (Benzene, pentabromo[(1-methylethoxy)methyl]-)
497107-08-1 structure
Product Name:Benzene, pentabromo[(1-methylethoxy)methyl]-
CAS-nummer:497107-08-1
MF:C10H9Br5O
MW:544.697859525681
CID:1540079
PubChem ID:15525314
Update Time:2025-04-21
Benzene, pentabromo[(1-methylethoxy)methyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene, pentabromo[(1-methylethoxy)methyl]-
- 1,2,3,4,5-pentabromo-6-(propan-2-yloxymethyl)benzene
- 497107-08-1
- 2,3,4,5,6-Pentabromobenzyl alcohol, isopropyl ether
- isopropyl 2,3,4,5,6-pentabromobenzyl ether
- DTXSID30573651
- 1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene
- NNSBCOLNALHIIO-UHFFFAOYSA-N
-
- Inchi: 1S/C10H9Br5O/c1-4(2)16-3-5-6(11)8(13)10(15)9(14)7(5)12/h4H,3H2,1-2H3
- InChI-sleutel: NNSBCOLNALHIIO-UHFFFAOYSA-N
- LACHT: BrC1C(=C(C(=C(C=1COC(C)C)Br)Br)Br)Br
Berekende eigenschappen
- Exacte massa: 539.65687
- Monoisotopische massa: 539.65703g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 209
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.8
- Topologisch pooloppervlak: 9.2Ų
Experimentele eigenschappen
- PSA: 9.23
Benzene, pentabromo[(1-methylethoxy)methyl]- Gerelateerde literatuur
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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